methyl 2-[(ethylsulfonyl)amino]-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-[(ethylsulfonyl)amino]-4,5-dimethoxybenzoate is an organic compound with the molecular formula C12H17NO6S It is characterized by the presence of an ethylsulfonyl group attached to an amino group, which is further connected to a benzoate structure with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(ethylsulfonyl)amino]-4,5-dimethoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxybenzoic acid as the primary starting material.
Formation of the Sulfonamide: The benzoic acid derivative is reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to form the ethylsulfonyl amide intermediate.
Esterification: The intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems for precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-[(ethylsulfonyl)amino]-4,5-dimethoxybenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-[(ethylsulfonyl)amino]-4,5-dimethoxybenzoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with biological macromolecules can be exploited in drug design and discovery.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the ethylsulfonyl group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the material science industry, this compound is used in the development of polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-[(ethylsulfonyl)amino]-4,5-dimethoxybenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxy groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate
- Methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate
- Ethyl 2-[(ethylsulfonyl)amino]-4,5-dimethoxybenzoate
Uniqueness
Methyl 2-[(ethylsulfonyl)amino]-4,5-dimethoxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly useful in synthetic and medicinal applications.
Properties
IUPAC Name |
methyl 2-(ethylsulfonylamino)-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-5-20(15,16)13-9-7-11(18-3)10(17-2)6-8(9)12(14)19-4/h6-7,13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGQQCXQUGMTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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